Product packaging for 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide(Cat. No.:CAS No. 206559-55-9)

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide

Cat. No.: B1302682
CAS No.: 206559-55-9
M. Wt: 250.15 g/mol
InChI Key: MVZAMZJSSMCETJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide (CAS 206559-55-9) is a thiosemicarbazide derivative with the molecular formula C8H9Cl2N3S and a molecular weight of 250.15 g/mol . This compound serves as a versatile chemical intermediate and a valuable precursor in medicinal chemistry for the synthesis of various heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold . Thiosemicarbazides are commonly employed as ligands for transition metals and are key starting materials for the preparation of thiosemicarbazones and other pharmacologically active heterocycles . Research into structurally related compounds highlights the significant potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents . These derivatives are known to exhibit their activity through mechanisms that may involve the GABA receptor system, which plays a crucial role in regulating neuronal excitability and preventing abnormal electrical activity in the brain . The specific 3,4-dichlorobenzyl substitution on the thiosemicarbazide core is a feature of interest in the development of novel central nervous system (CNS) active compounds, as it contributes to the molecule's lipophilicity, potentially aiding its ability to cross the blood-brain barrier . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N3S B1302682 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide CAS No. 206559-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-[(3,4-dichlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAMZJSSMCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374156
Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
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Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-55-9
Record name N-[(3,4-Dichlorophenyl)methyl]hydrazinecarbothioamide
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Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
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Record name 206559-55-9
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An Overview of Thiosemicarbazide Derivatives in Drug Discovery

Thiosemicarbazides, characterized by the NH2-NH-CS-NH-R scaffold, are a versatile class of compounds that have been extensively investigated for their therapeutic potential. ijper.org Their derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial, anticonvulsant, anticancer, and antiviral properties. irjmets.com The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells.

The thiosemicarbazide (B42300) backbone serves as a flexible template for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored biological activities. The ability to introduce various substituents at different positions of the thiosemicarbazide molecule enables the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This structural versatility has made thiosemicarbazides a privileged scaffold in the design of new drugs.

The Significance of Dichlorophenyl Substitution in Thiosemicarbazide Scaffold Design

The incorporation of a dichlorophenyl group into a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. Halogen atoms, such as chlorine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability.

Specifically, the 3,4-dichloro substitution pattern on the benzyl (B1604629) ring of 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide is of particular importance. This substitution can increase the compound's ability to penetrate biological membranes, thereby improving its bioavailability. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the binding affinity of the molecule to its biological target. Research on related compounds, such as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, has demonstrated potent activity against multidrug-resistant bacteria, highlighting the potential contribution of the dichlorobenzyl moiety to antimicrobial efficacy. northumbria.ac.uk

Scope and Research Focus on 4 3,4 Dichlorobenzyl 3 Thiosemicarbazide

Antimicrobial Activity Evaluation

Thiosemicarbazide derivatives have been extensively studied for their potential to combat various microbial infections. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with key biosynthetic pathways.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Thiosemicarbazides have demonstrated notable activity against Gram-positive bacteria. The antibacterial response of these compounds is often dependent on the substitution pattern at the N4 aryl position. For instance, a study on fluorobenzoylthiosemicarbazides revealed that trifluoromethyl derivatives were particularly active against a panel of Gram-positive reference strains. nih.govnih.gov Another study highlighted that most tested thiosemicarbazides exhibited the ability to inhibit the growth of Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 250 µg/mL. nih.gov

A structurally related compound, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazide, was identified as a potent inhibitor of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis. mdpi.com This inhibition leads to bactericidal activity against Gram-positive bacteria. mdpi.com

Below is a table summarizing the antibacterial activity of selected thiosemicarbazide derivatives against Gram-positive bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl derivativesStaphylococcus aureus (MSSA & MRSA)7.82 - 31.25 nih.gov
3-Trifluoromethylphenyl thiosemicarbazide (SA11)Micrococcus luteus ATCC 102403.9 nih.gov
4-Benzoyl-1-(2,3-dichlorobenzoyl) thiosemicarbazidesS. aureus clinical isolatesPotent nih.gov
4-(4-chlorophenyl)-1-(2-fluorobenzoyl)thiosemicarbazideS. aureus ATCC 25923Additive/Synergistic with antibiotics doaj.org

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Thiosemicarbazide derivatives have shown promise in combating these resilient strains. Specifically, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazide demonstrated bactericidal activity against multidrug-resistant strains of Gram-positive bacteria. mdpi.com

Furthermore, S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22), a structurally related isothiourea derivative, and its analogs have been investigated for their activity against MDR bacteria. A22, along with another compound (C2), exhibited strong activity against Enterobacteriaceae producing NDM-1 carbapenemase, with a MIC for 90% of the organisms (MIC90) of 4 µg/mL. nih.gov Additionally, S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC90 of 8 µg/mL. nih.gov These findings underscore the potential of compounds with the 3,4-dichlorobenzyl moiety in addressing infections caused by multidrug-resistant bacteria.

Antifungal Properties

Thiosemicarbazide derivatives have also been evaluated for their antifungal properties. Studies have shown that their activity is influenced by the specific chemical structure of the derivative. For example, in a series of 4-arylthiosemicarbazides, derivatives with an ortho-methoxy or ortho-methyl group on the phenyl ring were found to be the most potent antifungal agents. nih.gov One such derivative, an isoquinoline (B145761) with an ortho-methoxy group, exhibited a MIC of 25 μg/mL against Candida albicans. nih.gov Other studies have reported MIC values for thiosemicarbazones against various Aspergillus and Candida species, generally ranging from 125 to 500 µg/mL. researchgate.net

The antifungal activity of these compounds is thought to be related to their ability to interfere with fungal enzymes such as sterol 14α-demethylase (CYP51) or N-myristoyltransferase (NMT). nih.gov

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Isoquinoline derivative (ortho-methoxy)Candida albicans25 nih.gov
Isoquinoline derivative (ortho-methoxy)Candida parapsilosis50 nih.gov
4-Arylthiosemicarbazides (1c and 1f)Candida parapsilosis50 nih.gov
ThiosemicarbazonesAspergillus flavus125 - 500 researchgate.net

Antitubercular Activity

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Thiosemicarbazide derivatives have a long history of investigation for their antimycobacterial activity. nih.gov

Several studies have demonstrated the in vitro efficacy of various thiosemicarbazide derivatives against M. tuberculosis. In one study, a series of derivatives were tested against four Mycobacterium strains, with the most active compounds exhibiting MIC values in the range of 7.81–31.25 µg/mL. researchgate.netnih.gov Another study on imidazole-thiosemicarbazide derivatives reported MIC values against M. tuberculosis H37Rv, with the most potent compound showing a MIC of 15.62 μg/mL. nih.gov These studies suggest that the thiosemicarbazide scaffold is a promising starting point for the development of new antitubercular drugs.

Compound/DerivativeMycobacterium StrainMIC (µg/mL)Reference
Pyridine ring derivativesM. smegmatis7.81 researchgate.netnih.gov
Pyridine ring derivativesM. H37Ra, M. phlei, M. timereck15.625 researchgate.netnih.gov
Imidazole-thiosemicarbazide (ITD-13)M. tuberculosis H37Rv15.62 nih.gov
Imidazole-thiosemicarbazide (ITD-20 & ITD-30)M. tuberculosis H37Rv31.25 nih.gov

Anticancer Activity Studies

In addition to their antimicrobial properties, thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have shown significant potential as anticancer agents. Their cytotoxic effects are often linked to their ability to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase II, or to induce apoptosis.

Cytotoxicity in Cancer Cell Lines (e.g., lung cancer, breast cancer, leukemia, prostate cancer)

The cytotoxic effects of thiosemicarbazone derivatives have been evaluated against a variety of cancer cell lines.

Lung Cancer: Multifunctional thiosemicarbazones have been investigated for their activity in lung cancer cells (A549). Certain derivatives exhibited low micromolar cytotoxic activities, with EC50 values ranging from 1.53 to 1.84 µM. nih.gov Other studies on thiosemicarbazone metal complexes have also reported significant cytotoxicity against A549 cells, with some complexes showing IC50 values as low as 0.507 µM. nih.gov

Breast Cancer: Various thiosemicarbazide and thiosemicarbazone derivatives have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and M4A4. cyprusjmedsci.com In one study, different concentrations of novel thiosemicarbazide derivatives were tested, with a 200 μM dose being selected for further analysis after 24 hours of exposure. cyprusjmedsci.comtrdizin.gov.tr Another study reported that acetone (B3395972) thiosemicarbazone and 3-methoxybenzaldehyde (B106831) thiosemicarbazone were the most potent against MCF-7 cells, with IC50 values of 2.271 µg/ml and 2.743 µg/ml, respectively. biorxiv.org

Leukemia: The cytotoxic effects of new thiosemicarbazone derivatives have also been studied in hematological cancer cell lines. One compound was found to decrease the cell viability of Daudi, Jurkat, Molt-4, Namalwa, K562, and MM.1S cell lines in a concentration- and time-dependent manner. nih.gov

Prostate Cancer: The cytotoxicity of thiosemicarbazide derivatives and their metal complexes has been evaluated against prostate cancer cell lines. One study investigated new derivatives against three prostate cancer cell lines, though specific IC50 values for active compounds were not detailed in the abstract. researchgate.net Other research on different types of compounds has reported IC50 values against the PC-3 prostate cancer cell line. researchgate.net

The table below summarizes the cytotoxic activity of various thiosemicarbazone derivatives in different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/EC50Reference
Thiosemicarbazone (FA4)Lung (A549)1.53 - 1.84 µM (EC50) nih.gov
Thiosemicarbazone Metal Complex (28)Lung (A549)0.507 µM (IC50) nih.gov
Acetone thiosemicarbazoneBreast (MCF-7)2.271 µg/ml (IC50) biorxiv.org
3-Methoxybenzaldehyde thiosemicarbazoneBreast (MCF-7)2.743 µg/ml (IC50) biorxiv.org
Thiosemicarbazone derivative (C4)Colon (HT-29)6.7 µM (IC50) nih.gov
Thiosemicarbazone derivative (C4)Liver (HepG2)16.8 µM (IC50) nih.gov

Anti-proliferative Effects on Tumor Cell Lines

Thiosemicarbazides represent a significant structural motif in the development of novel anticancer drugs. researchgate.net Their derivatives are noted for their wide-ranging pharmacological effects, including antitumor and antileukemic activities. researchgate.net The anticancer potential of thiosemicarbazide analogs has been linked to their ability to chelate metal ions, such as iron and copper, within cancer cells. ijper.org This action is thought to contribute to their tumor-inhibiting properties. ijper.org

The core mechanism often associated with the anticancer effects of thiosemicarbazide derivatives is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. researchgate.netijpcbs.comfrontiersin.org Compounds like Triapine, a thiosemicarbazone derivative, exemplify this mechanism of action. researchgate.netnih.gov Furthermore, studies have indicated that thiosemicarbazones can also inhibit Topoisomerase IIa, leading to apoptosis by stabilizing the cleavable complexes formed by the enzyme and DNA. ijpcbs.com

Derivatives of thiosemicarbazide have demonstrated cytotoxic effects across various tumor types, including pancreatic, leukemia, prostate, breast, and cervical cancers. researchgate.net For instance, certain thiosemicarbazone derivatives have shown a strong inhibitory effect on the survival of A549 lung cancer cells. mdpi.com Research into a series of thiosemicarbazone and 4-thiazolidinone (B1220212) derivatives identified compounds with potent antiproliferative activity against eight human tumor cell lines, with one compound being particularly effective against colorectal adenocarcinoma (HT-29) and leukemia (K562) cells with a GI50 of 0.01 μM for both. ijpcbs.com

Recent studies on novel synthesized thiosemicarbazide analogs revealed that compounds with electron-withdrawing group substitutions, such as halogens, exhibit potent anticancer activity. ijper.org Specifically, compounds 5a (4-chlorobenzoyl), 5b (4-bromobenzoyl), and 5e (3,4-dichlorobenzoyl) showed significant anticancer effects comparable to the standard drug doxorubicin (B1662922) when tested on the B16F10 melanoma cell line. ijper.org

Table 1: Anticancer Activity of Selected Thiosemicarbazide Analogs

Compound Substitution Cell Line Activity
5a 4-chlorobenzoyl B16F10 Melanoma Potent, comparable to Doxorubicin ijper.org
5b 4-bromobenzoyl B16F10 Melanoma Potent, comparable to Doxorubicin ijper.org
5e 3,4-dichlorobenzoyl B16F10 Melanoma Potent, comparable to Doxorubicin ijper.org
L4 (details not specified) A549 Lung Cancer Strongest inhibitory effect on survival mdpi.com
Compound 2a (details not specified) HT-29, K562 GI50 = 0.01 μM ijpcbs.com

Enzyme Inhibition Studies

Inhibition of Ribonucleotide Reductase (RR)

Ribonucleotide reductase (RR) is a vital enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair. ijpcbs.comfrontiersin.org This makes RR a significant target for anticancer therapies. researchgate.netnih.gov The inhibition of RR by thiosemicarbazide derivatives is a key mechanism behind their anticancer properties. researchgate.net The well-known RR inhibitor, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), is a thiosemicarbazone derivative that has undergone clinical trials. researchgate.netnih.govnih.gov

The inhibitory action of thiosemicarbazones is often attributed to their ability to chelate iron. ijpcbs.com The RR enzyme contains a non-heme iron center and a tyrosyl free radical, which are critical for its catalytic function. nih.gov Thiosemicarbazones, acting as iron chelators, can destabilize this iron-stabilized tyrosyl radical, thereby inhibiting the enzyme's function. ijpcbs.comnih.gov The flexibility and polar characteristics of the thiosemicarbazone pharmacophore allow these molecules to effectively coordinate with the iron ion within the RR enzyme. nih.gov

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Thiosemicarbazide Derivatives

Cyclin-dependent kinase 2 (CDK2) is a key enzyme that drives the S and M phases of the mammalian cell cycle and is directly associated with tumor progression in various cancers. researchgate.net As such, it is a promising target for the development of anticancer therapies. nih.gov

Recent research has explored the potential of thiosemicarbazide derivatives as CDK2 inhibitors. A study focusing on the hybridization of benzofuran (B130515) and piperazine (B1678402) scaffolds linked to different aromatic thiosemicarbazides aimed to design novel type II CDK2 inhibitors. researchgate.net While specific data on this compound is not detailed, related structures such as acylsemicarbazides have been synthesized and shown to be potent CDK inhibitors, with some compounds active against CDK2/E in the low nanomolar range. nih.gov The structure-activity relationship (SAR) for these related semicarbazide (B1199961) compounds indicates that a wide variety of substituents on the acylsemicarbazide moiety are tolerated, suggesting a broad potential for designing effective inhibitors. nih.gov

Inhibition of Other Relevant Enzymes by Thiosemicarbazide Analogs

Thiosemicarbazide derivatives have been investigated for their inhibitory activity against a range of other critical enzymes.

DNA Gyrase and Topoisomerase IV : These bacterial type IIA topoisomerases are essential for maintaining DNA topology and are validated targets for antibacterial agents. nih.govresearchgate.net Certain thiosemicarbazide derivatives have been identified as inhibitors of both DNA gyrase and Topoisomerase IV. nih.govmdpi.com For example, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide showed inhibitory activity against Topoisomerase IV with an IC50 of 14 μM. researchgate.net The mechanism often involves targeting the ATPase activity of the enzyme, specifically the ParE subunit of Topoisomerase IV, rather than stabilizing the cleavage complex. nih.govnih.gov

α-Glucosidase : This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. nih.govresearchgate.net Numerous thiosemicarbazone derivatives have demonstrated potent α-glucosidase inhibitory activity, with many exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.govnih.gov For instance, a series of novel thiosemicarbazide-based β-carboline derivatives showed IC50 values ranging from 2.81 to 12.40 μM, compared to 564.28 μM for acarbose. nih.gov Kinetic studies often reveal a non-competitive mode of inhibition. nih.gov

Alkaline Phosphatase : While specific inhibitory data for this compound is not available, the broader class of thiosemicarbazones has been evaluated for various enzymatic inhibitions, and related scaffolds are often screened against enzymes like alkaline phosphatase in broader biological profiling.

Dihydrofolate Reductase (DHFR) : DHFR is a crucial enzyme in folate metabolism and a target for both anticancer and antimicrobial drugs. wikipedia.org Thiosemicarbazones are recognized as one of the main families of DHFR inhibitors. researchgate.net N4-(2-Acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone was identified as an uncompetitive inhibitor of bovine liver dihydrofolate reductase. nih.gov A series of 4-piperidine-based thiosemicarbazones exhibited potent DHFR inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net

Table 2: Enzyme Inhibitory Activity of Thiosemicarbazide Analogs

Enzyme Compound/Derivative Class IC50 / Activity Mechanism of Action
D-Ala-D-Ala Ligase (Ddl) 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide Micromolar range researchgate.netnih.gov Allosteric, Non-competitive researchgate.net
Topoisomerase IV 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide 14 μM researchgate.net Inhibition of ATPase activity of ParE subunit nih.govnih.gov
α-Glucosidase Thiosemicarbazide-based β-carbolines 2.81 - 12.40 μM nih.gov Non-competitive nih.gov
Dihydrofolate Reductase (DHFR) 4-piperidine-based thiosemicarbazones 13.70 - 47.30 μM researchgate.net Competitive/Uncompetitive (varies) researchgate.netnih.gov

Mechanistic Investigations of Biological Action

Mechanisms of Antimicrobial Action

No specific studies were found that detailed the antimicrobial mechanisms of 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide.

Disruption of Bacterial Cell Wall Synthesis via Ddl Inhibition

There is no available research demonstrating that this compound inhibits D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis. While other thiosemicarbazide (B42300) derivatives, such as 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazide, have been identified as Ddl inhibitors, this specific activity has not been documented for this compound. nih.gov

Bactericidal vs. Bacteriostatic Effects

The specific bactericidal or bacteriostatic properties of this compound have not been determined. Literature that would define its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against various bacterial strains is not available.

Impact on Fungal Cell Membrane Function and Protein Synthesis

There is no scientific evidence detailing the impact of this compound on fungal cell membrane integrity or its potential to inhibit protein synthesis in fungal pathogens.

Mechanisms of Anticancer Action

The anticancer mechanisms of this compound have not been elucidated in published studies. The broader class of thiosemicarbazones is known to possess anticancer properties, often linked to the inhibition of ribonucleotide reductase or topoisomerase II. researchgate.net However, these specific actions have not been confirmed for this particular compound.

Induction of Apoptosis and Programmed Cell Death

No studies have been published that investigate whether this compound can induce apoptosis or programmed cell death in cancer cell lines.

Disruption of Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential in cancer cells has not been investigated. Therefore, it is unknown if this compound can trigger apoptosis through the mitochondrial pathway.

Interference with DNA Replication and Cell Cycle

No specific studies were found that investigated the interference of this compound with DNA replication or its effects on the cell cycle. Research on other thiosemicarbazone derivatives has suggested that some compounds in this class can induce DNA damage and cause cell cycle arrest, but this cannot be directly attributed to this compound without specific experimental evidence.

Inhibition of Specific Molecular Targets (e.g., protein/enzyme nucleophilic sites, kinases, anti-apoptotic proteins)

There is no available information from the conducted searches regarding the inhibition of specific molecular targets by this compound. While thiosemicarbazones, in general, are known to act as chelating agents and can interact with various metalloenzymes, no studies have been published that detail such interactions for this specific compound.

Role of Thiol-Containing Systems in Ribonucleotide Reductase Inhibition

Specific data on the role of thiol-containing systems in the potential inhibition of ribonucleotide reductase by this compound is not available in the current scientific literature. Ribonucleotide reductase is a known target for some thiosemicarbazone derivatives, and their mechanism of inhibition often involves interaction with the enzyme's radical-generating system, which can be influenced by thiol-containing molecules. However, no research has been published to confirm this mechanism for this compound.

Structure Activity Relationship Sar Analysis of 4 3,4 Dichlorobenzyl 3 Thiosemicarbazide Derivatives

Influence of Halogenation (e.g., Chlorine) on Biological Efficacy

The presence and position of halogen atoms, such as chlorine, on the aromatic ring of thiosemicarbazide (B42300) derivatives play a pivotal role in their biological activity. Studies on related thiosemicarbazone compounds have shown that halogenation can significantly enhance their therapeutic potential. For instance, the substitution of a chlorine atom has been reported to trigger the activity of these compounds against various biological targets.

In a series of benzaldehyde 4-phenyl-3-thiosemicarbazone derivatives, those containing chlorine atoms were found to exhibit notable activity against several bacterial strains. The dichlorination on the benzyl (B1604629) group, as seen in the parent compound 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide, is a key structural feature. Research on similar structures, such as 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, has demonstrated potent anticancer activity. Specifically, compounds with 2,3-dichloro and 2,4-dichloro substitutions on the benzoyl moiety were found to be effective.

The electronic effects of chlorine atoms, being electron-withdrawing, can alter the charge distribution of the entire molecule, which may enhance its interaction with biological targets. The lipophilicity of the molecule is also increased with halogenation, which can improve its ability to cross cell membranes and reach intracellular targets.

Table 1: Effect of Halogenation on the Biological Activity of Thiosemicarbazide Derivatives

Compound SeriesHalogen SubstituentObserved Biological Activity
Benzaldehyde 4-phenyl-3-thiosemicarbazonesChlorineActive against various bacterial strains
4-Benzoyl-1-dichlorobenzoylthiosemicarbazides2,3-Dichloro and 2,4-DichloroPotent anticancer activity

Positional Effects of Substituents on Antimicrobial and Anticancer Activities

The position of substituents on both the benzyl and thiosemicarbazide moieties has a profound impact on the antimicrobial and anticancer activities of these derivatives. The specific arrangement of functional groups can influence the molecule's conformation, electronic properties, and ability to bind to target sites.

For antimicrobial activity, the position of substituents on the thiosemicarbazide skeleton itself is a significant determinant. In one study, it was found that the placement of a substituent at the N1 position of the thiosemicarbazide derivatives plays a crucial role in their antibacterial efficacy. Furthermore, the nature of the substituent at this position can lead to varying levels of activity.

In the context of anticancer activity, research on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has provided valuable insights. For example, the compound 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide was identified as having anticancer activity comparable to or even stronger than the reference drug etoposide. This highlights the importance of the substitution pattern on the benzoyl groups. The activity of these compounds is often linked to their ability to inhibit enzymes crucial for cancer cell proliferation, such as human DNA topoisomerase II. Molecular docking studies have indicated that these derivatives can strongly interact with the DNA-dependent subunit of this enzyme.

The activity of thiosemicarbazone derivatives against breast cancer cell lines has also been shown to be dependent on the position and nature of substituents. For instance, a 3-methoxybenzaldehyde (B106831) thiosemicarbazone was found to be highly potent against MCF-7 breast cancer cells, indicating that the methoxy group at the meta position enhances anticancer activity.

Table 2: Positional Effects of Substituents on the Biological Activity of Thiosemicarbazide Derivatives

Compound SeriesSubstituent and PositionBiological ActivityTarget
Thiosemicarbazide DerivativesSubstituent at N1 positionAntibacterialNot specified
4-Benzoyl-1-(2,4-dichlorobenzoyl)thiosemicarbazides2-Methylbenzoyl at N4Anticancer (equipotent to etoposide)Human DNA topoisomerase II
Benzaldehyde Thiosemicarbazones3-Methoxy on benzaldehydeAnticancer (potent against MCF-7)Not specified

Impact of Different Moieties on Enzyme Inhibitory Potency

The thiosemicarbazide scaffold is a versatile platform for designing enzyme inhibitors, and the addition of different moieties can significantly modulate their potency and selectivity. The sulfur atom in the thiosemicarbazide group is known to be crucial for the inhibition of certain enzymes, particularly metalloenzymes, due to its ability to chelate metal ions in the active site.

One of the well-studied enzymatic targets for thiosemicarbazone derivatives is tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. The thiosemicarbazide moiety is critical for the inhibitory action, with the sulfur atom chelating the copper ions in the enzyme's active site. The nature of the substituent attached to the thiosemicarbazide core can fine-tune the inhibitory potency. For instance, in a series of benzaldehyde thiosemicarbazones, derivatives with a 4-hydroxy or 4-methoxy group on the benzaldehyde ring showed potent tyrosinase inhibitory activity.

Thiosemicarbazide derivatives have also been investigated as inhibitors of other enzymes, such as carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. Certain thiosemicarbazide-substituted coumarins have been shown to be effective and selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII.

Furthermore, the introduction of a methylxanthine moiety into the thiosemicarbazide structure has been explored for developing inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The presence of a methyl group on the thiosemicarbazide fraction was found to be promising for MAO-B inhibitory activity.

Table 3: Enzyme Inhibitory Potency of Thiosemicarbazide Derivatives with Different Moieties

Enzyme TargetDerivative MoietyKey Structural Feature for InhibitionInhibitory Potency (IC50/Ki)
TyrosinaseBenzaldehyde thiosemicarbazoneSulfur atom chelating copper ionsIC50 in the micromolar range
Carbonic Anhydrase IXPhenyl thioureido coumarinSelective binding to the active siteKi of 8.8 nM
Monoamine Oxidase B (MAO-B)Methylxanthine thiosemicarbazideMethyl group on the thiosemicarbazide fractionPromising inhibitory activity

Stereochemical Considerations and Activity Correlations

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. This is because biological targets, such as enzymes and receptors, are often chiral and will interact differently with different stereoisomers of a drug molecule.

In the context of thiosemicarbazide derivatives, conformational analysis has been suggested to be important for their antibacterial activity. The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, appears to determine its antibacterial efficacy nih.gov. This suggests that the spatial arrangement of the substituents at this position influences the interaction with the bacterial target.

However, a comprehensive analysis of the stereochemical considerations and activity correlations for this compound and its specific derivatives is not extensively available in the reviewed literature. While the geometric isomerism (E/Z) around the C=N bond in related thiosemicarbazones is a recognized feature, detailed studies correlating specific stereoisomers of this compound derivatives with their biological activities are not prominently reported. Further research is needed to elucidate the specific stereochemical requirements for optimal activity in this class of compounds.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding interactions that govern the molecule's activity.

Research into thiosemicarbazide (B42300) derivatives has identified D-alanyl-D-alanine ligase (Ddl) as a key bacterial enzyme target. Ddl is essential for the synthesis of the bacterial cell wall, making it an attractive target for the development of new antibiotics. nih.govnih.gov Molecular docking studies have shown that compounds with a similar thiosemicarbazide scaffold can bind to an allosteric site of the Ddl enzyme. nih.gov This binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions. For 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide, it is hypothesized that the thiosemicarbazide moiety can form crucial hydrogen bonds with amino acid residues in the active site, while the 3,4-dichlorobenzyl group can engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the enzyme. This allosteric inhibition mechanism is significant as it can potentially overcome existing resistance mechanisms to antibiotics that target the active site. nih.gov

Beyond Ddl, molecular docking simulations have also been used to explore the inhibitory potential of thiosemicarbazide derivatives against other bacterial targets such as DNA gyrase and topoisomerase IV. mdpi.commdpi.com These studies suggest that the thiosemicarbazide scaffold is a versatile pharmacophore for interacting with various bacterial enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov For series of thiosemicarbazone derivatives, QSAR studies have been instrumental in identifying the key structural features that influence their antimicrobial or anticancer activities. mdpi.comnih.gov These models often reveal that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in determining the biological activity. mdpi.com

For this compound, a QSAR model would likely indicate that the electronic properties of the dichlorophenyl ring and the hydrogen bonding capacity of the thiosemicarbazide group are critical for its activity. By analyzing a series of analogues, a predictive QSAR model could be developed to guide the synthesis of more potent derivatives.

Below is a hypothetical interactive data table illustrating the kind of data used in a QSAR study for a series of thiosemicarbazide derivatives:

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsBiological Activity (IC50, µM)
Derivative 1225.32.12315.2
Derivative 2259.72.8238.5
This compound 249.1 2.5 3 1 10.1
Derivative 3278.23.2245.7
Derivative 4211.21.93220.4

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Structural Analysis

Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum mechanical methods used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov These methods have been widely applied to thiosemicarbazone derivatives to obtain optimized molecular geometries, vibrational frequencies, and other electronic properties. niscpr.res.in For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p), can provide a detailed understanding of its three-dimensional structure. nih.govacs.org The calculated geometric parameters, such as bond lengths and bond angles, can be compared with experimental data from X-ray crystallography to validate the computational model. niscpr.res.in

Electronic Structure Analysis

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the distribution of electrons. niscpr.res.inresearchgate.net For this compound, this analysis would likely show a significant negative charge on the sulfur and nitrogen atoms of the thiosemicarbazide moiety, highlighting their nucleophilic character and potential to engage in hydrogen bonding or coordination with metal ions. The carbon atoms of the dichlorophenyl ring would exhibit varying charges depending on their position relative to the chlorine atoms.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netmdpi.com It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the sulfur and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the N-H groups, making them sites for nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). researchgate.netnih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that provides information about the chemical reactivity and kinetic stability of a molecule. acs.org A smaller energy gap suggests higher reactivity. For thiosemicarbazone derivatives, the HOMO is often localized on the thiosemicarbazide moiety, while the LUMO may be distributed over the aromatic ring system. acs.orgresearchgate.net This distribution influences the charge transfer characteristics within the molecule.

The following table summarizes key electronic properties that can be derived from FMO analysis for a representative thiosemicarbazide derivative:

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.2
Electron Affinity1.5

In Silico Pharmacokinetic Parameter Predictions (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. nih.govscielo.brnih.gov Various computational models and web-based platforms are used to predict these parameters for novel compounds like this compound. researchgate.netjove.com

Predictions for thiosemicarbazide derivatives often suggest good oral bioavailability. scielo.br Parameters such as lipophilicity (LogP), water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are typically evaluated. researchgate.netjove.com While thiosemicarbazides generally show promise, some may have liabilities related to metabolic instability or potential toxicity, which can be predicted and addressed through structural modifications. jove.com

A summary of predicted ADMET properties for a compound like this compound might look like this:

ADMET PropertyPredicted Value/Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Plasma Protein BindingHigh
Blood-Brain Barrier PermeationModerate
Metabolism
CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely
Excretion
Renal Organic Cation TransporterSubstrate
Toxicity
AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

Chelation Chemistry and Bioinorganic Interactions

Metal Ion Binding Properties of Thiosemicarbazide (B42300) Scaffold

The thiosemicarbazide moiety is a well-established chelating agent, typically acting as a bidentate ligand that coordinates with metal ions through its sulfur and nitrogen atoms. mdpi.com This N,S-donor ligand system can form stable five-membered chelate rings with a variety of transition metals. mdpi.com The formation of these metal complexes alters the electronic and structural properties of the parent organic molecule, which can enhance its biological efficacy. mdpi.com

Thiosemicarbazones have demonstrated a strong affinity for a range of metal ions, and their coordination chemistry is a promising area of research in modern chemistry due to the significant role of metal complexes in biological systems. mdpi.com The specific binding properties can be influenced by the substituents on the thiosemicarbazone backbone. In the case of 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide, the 3,4-dichlorobenzyl group may influence the lipophilicity and steric factors of the molecule, which in turn can affect its metal-binding affinity and selectivity.

Table 1: General Metal Ion Coordination of Thiosemicarbazone Scaffolds

Metal IonTypical Coordination BehaviorPotential Complex Geometry
Copper (Cu²⁺)Forms stable complexes, often enhancing biological activity. nih.govSquare planar, distorted octahedral
Iron (Fe²⁺/Fe³⁺)Strong chelation is linked to the inhibition of iron-dependent enzymes.Octahedral
Nickel (Ni²⁺)Forms stable complexes with various coordination geometries.Square planar, octahedral
Zinc (Zn²⁺)Chelation can disrupt zinc-dependent biological processes.Tetrahedral

This table represents the general coordination behavior of thiosemicarbazone scaffolds with various metal ions based on available scientific literature. Specific coordination details for this compound may vary.

Role of Metal Chelation in Biological Activity (e.g., Iron, Copper)

The chelation of essential metal ions like iron and copper is a key mechanism through which thiosemicarbazones exert their biological effects. nih.gov Iron is a critical cofactor for numerous enzymes involved in cellular proliferation and metabolism. By sequestering intracellular iron, thiosemicarbazones can disrupt these vital processes, leading to cytotoxic effects in cancer cells and inhibition of microbial growth. nih.gov

Similarly, copper complexes of thiosemicarbazones have shown significant biological activity. nih.gov The formation of a copper-thiosemicarbazone complex can lead to increased lipophilicity, facilitating its transport across cell membranes. Once inside the cell, these complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The biological activity of thiosemicarbazones is often significantly enhanced upon coordination with metal ions. benthamopenarchives.com

Influence of Chelation on Enzyme Inhibition (e.g., Ribonucleotide Reductase)

A primary molecular target for the anticancer activity of many thiosemicarbazones is the enzyme ribonucleotide reductase (RNR). researchgate.net RNR is an iron-dependent enzyme that plays a crucial role in the synthesis of DNA by converting ribonucleotides to deoxyribonucleotides. researchgate.net The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell division. researchgate.net

Beyond RNR, the chelation properties of thiosemicarbazones may also lead to the inhibition of other metalloenzymes, contributing to their broad spectrum of biological activities.

Future Directions and Research Gaps

Exploration of Novel Synthetic Strategies for Enhanced Yields and Purity

The conventional synthesis of thiosemicarbazide (B42300) derivatives typically involves the condensation of carboxylic acid hydrazides with isothiocyanates, often requiring prolonged reaction times under reflux conditions in solvents like ethanol. researchgate.netnih.gov A significant area for future research is the optimization of the synthesis of 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide to improve reaction efficiency, yield, and product purity.

A promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been successfully applied to other thiosemicarbazides, demonstrating a dramatic reduction in reaction times—from several hours to mere minutes—while often providing higher yields and cleaner products. scispace.comnih.govresearchgate.net Future studies should systematically compare conventional heating methods with microwave irradiation for the synthesis of this compound. Such research would involve optimizing parameters like reaction time, temperature, and solvent conditions to establish a highly efficient and scalable synthetic protocol. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Thiosemicarbazide Derivatives

ParameterConventional Reflux MethodMicrowave-Assisted MethodPotential Advantage of MAOS
Reaction Time4-8 hours2-10 minutesDrastic time reduction
Energy ConsumptionHighLowIncreased energy efficiency
Typical YieldModerate to GoodGood to ExcellentPotential for higher product yield
Solvent UsageOften requires bulk solventCan be performed with minimal or no solventGreener chemistry approach

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, but the precise molecular mechanisms are often complex and not fully understood for specific analogues. nih.gov A major research gap for this compound is the detailed investigation of its mechanism of action at the molecular level.

Research on structurally related compounds suggests that a key mechanism involves the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov Some thiosemicarbazides have been shown to target the ATPase activity of the ParE subunit of topoisomerase IV, thereby disrupting DNA replication. nih.gov Future studies should therefore assess the inhibitory activity of this compound against these essential bacterial enzymes. Another well-documented mechanism for this class of compounds, particularly in an anticancer context, is the chelation of intracellular metal ions like iron and copper. researchgate.netmdpi.com This disrupts the function of metal-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and repair, leading to cell cycle arrest and apoptosis. researchgate.netrsc.org Investigating the metal-chelating properties of this compound and its effect on such metalloenzymes is a critical direction for future research.

Advanced Computational Modeling for Optimized Design and Prediction

Computer-aided drug design (CADD) offers powerful tools to accelerate the discovery and optimization of therapeutic agents. nih.gov For this compound, the application of advanced computational modeling represents a significant opportunity for future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of related thiosemicarbazide analogues with their biological activities. mdpi.comnih.gov A 3D-QSAR model could help identify the key steric and electronic properties of the 3,4-dichlorobenzyl moiety that are critical for its activity, guiding the synthesis of more potent derivatives. researchgate.netresearchgate.net

Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of potential biological targets, such as bacterial topoisomerase IV or human ribonucleotide reductase. nih.govnih.gov This would provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex, helping to explain its mechanism of action. nih.gov

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, allowing for early-stage virtual screening to identify potential liabilities and guide structural modifications to improve its drug-like characteristics. mdpi.comnih.gov

Table 2: Proposed Computational Approaches for this compound

Computational MethodResearch GoalExpected Outcome
3D-QSARIdentify key structural features for biological activity.A predictive model to guide the design of more potent analogues.
Molecular DockingElucidate binding modes with specific protein targets.Identification of key amino acid interactions and potential mechanism of inhibition.
Molecular Dynamics (MD) SimulationAnalyze the stability of the ligand-protein complex over time.Confirmation of stable binding and dynamic interaction patterns.
ADMET PredictionAssess drug-likeness and potential pharmacokinetic issues.Early identification of properties like solubility, permeability, and potential toxicity.

Development of Targeted Delivery Systems for Specific Biological Applications

A significant challenge for many thiosemicarbazone and thiosemicarbazide-based compounds is their poor water solubility, which can limit bioavailability and therapeutic efficacy. mdpi.commdpi.com Future research on this compound should proactively address this potential issue through the development of targeted drug delivery systems.

Nanotechnology offers a promising platform to overcome these pharmacokinetic hurdles. mdpi.comsciforum.net Encapsulating the compound within nanoformulations, such as liposomes or polymeric nanoparticles, could enhance its solubility and stability in biological fluids. rsc.org Such nanocarriers can be designed to improve the circulation half-life of the drug and promote its accumulation in target tissues, like tumors, through the enhanced permeability and retention (EPR) effect. rsc.org

Moreover, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to achieve specific delivery to certain cell types, thereby increasing efficacy while minimizing off-target effects. preprints.org Investigating various nano-formulations for this compound would be a crucial step in translating its potential biological activity into a viable therapeutic strategy. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(3,4-dichlorobenzyl)-3-thiosemicarbazide?

The compound is typically synthesized via a two-step reaction. First, thiosemicarbazide reacts with 3,4-dichlorobenzyl chloride to form an intermediate hydrazinecarbothioamide derivative. This intermediate is then cyclized with formic acid to yield the final triazole-thiol product (82% yield) . Alternative routes involve condensation with substituted benzaldehydes under reflux in ethanol, often catalyzed by glacial acetic acid, achieving yields up to 91% depending on substituents .

Q. Which spectroscopic methods are used to characterize this compound and its intermediates?

Common techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1,200 cm⁻¹).
  • ¹H/¹³C NMR for structural elucidation, particularly to verify the presence of dichlorobenzyl protons and thiosemicarbazide NH signals .
  • ESI-MS to determine molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

It exhibits potent antimicrobial activity against multidrug-resistant bacteria by inhibiting D-Ala-D-Ala ligase (Ddl), a key enzyme in bacterial cell wall synthesis. In vitro studies show micromolar efficacy with low cytotoxicity (IC₅₀ > 100 µM in THP-1 human monocytic cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields or purity?

  • Solvent selection : Using polar aprotic solvents (e.g., DMSO) enhances intermediate stability .
  • Catalyst choice : Glacial acetic acid improves cyclization efficiency by protonating intermediates, facilitating ring closure .
  • Reaction time : Extended reflux durations (e.g., 18 hours) increase conversion rates but may require trade-offs with energy costs .

Q. What structural modifications enhance bioactivity while minimizing toxicity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzylidene moiety improves antimicrobial potency .
  • Hybrid scaffolds : Conjugation with adamantane groups (e.g., 4-(adamantan-1-yl) derivatives) enhances lipophilicity and target binding, achieving 78% yield and improved MIC values against Gram-positive pathogens .

Q. How do conflicting bioactivity reports in literature arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay variability : Differences in bacterial strains (e.g., clinical isolates vs. lab-adapted strains) affect MIC values .
  • Structural analogs : Minor substituent changes (e.g., -OCH₃ vs. -Cl) alter pharmacokinetic profiles. Computational ADMET modeling (e.g., SwissADME) can predict bioavailability and toxicity to prioritize analogs .

Q. What mechanistic insights explain its bactericidal vs. bacteriostatic effects?

  • Target saturation : At high concentrations, irreversible Ddl inhibition depletes lipid II precursors, causing cell lysis (bactericidal). Lower concentrations permit partial enzyme activity, leading to bacteriostatic effects .
  • Membrane disruption : Thiol groups may interact with bacterial membranes, enhancing permeability in synergy with Ddl inhibition .

Methodological Challenges

Q. How can structural ambiguities in thiosemicarbazide derivatives be resolved?

  • X-ray crystallography : Definitive confirmation of tautomeric forms (e.g., thione vs. thiol) .
  • 2D NMR : NOESY or HSQC experiments clarify spatial arrangements of substituents .

Q. What strategies balance efficacy and cytotoxicity in preclinical development?

  • Selectivity indices : Calculate ratios of IC₅₀ (normal cells) to MIC (pathogens). Compounds with indices >10 are prioritized .
  • Prodrug approaches : Masking thiol groups with acetyl or glycosyl moieties reduces off-target reactivity .

Data Contradiction Analysis

Q. Why do some studies report high anti-inflammatory activity while others emphasize antimicrobial effects?

  • Target promiscuity : The thiosemicarbazide scaffold interacts with multiple targets (e.g., COX-2 for inflammation; Ddl for antimicrobial action). Activity depends on substituent-directed target selectivity .
  • Assay conditions : Anti-inflammatory studies often use murine models (e.g., carrageenan-induced edema), whereas antimicrobial assays focus on broth microdilution, leading to divergent conclusions .

Tables for Key Data

Property Value/Outcome Reference
Synthetic Yield 82–91% (varies with substituents)
Antimicrobial MIC 2–8 µg/mL (vs. S. aureus)
Cytotoxicity (THP-1) IC₅₀ > 100 µM
Anti-inflammatory ED₅₀ 25 mg/kg (comparable to indomethacin)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.